2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method includes the reaction of 2,3-dichloroaniline with formaldehyde and nitro-substituted phthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce the nitro group to an amine.
Scientific Research Applications
2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione can be compared with other similar compounds, such as:
Isoindoline derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.
Indole derivatives: Indole derivatives are another class of compounds with diverse biological activities.
Phthalimide derivatives: These compounds have a similar phthalimide core but differ in their substituents, affecting their chemical and biological properties.
By comparing these compounds, researchers can identify unique features and potential advantages of this compound, such as its specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H9Cl2N3O4 |
---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
2-[(2,3-dichloroanilino)methyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H9Cl2N3O4/c16-9-4-2-5-10(13(9)17)18-7-19-14(21)8-3-1-6-11(20(23)24)12(8)15(19)22/h1-6,18H,7H2 |
InChI Key |
MNEAHKZLUKVTFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CNC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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